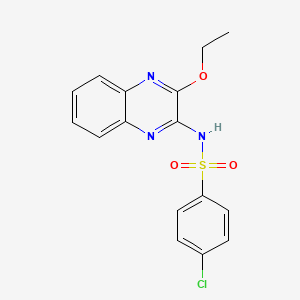

4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C16H14ClN3O3S . It has a molecular weight of 363.819 . The compound has 1 hydrogen donor, 4 hydrogen acceptors, 5 rotatable bonds, and a LogP value of 3.36 .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, often involves reactions of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles . In one study, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized using this method .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzenesulfonamide moiety and a quinoxaline ring . The compound’s SMILES notation is “CCOc1nc2ccccc2nc1NS(=O)(=O)c1ccc(cc1)Cl” and its InChi code is "1S/C16H14ClN3O3S/c1-2-23-16-15(18-13-5-3-4-6-14(13)19-16)20-24(21,22)12-9-7-11(17)8-10-12/h3-10H" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds often involve intramolecular cyclization rearrangement reactions . The reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles is a common method used in the synthesis of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 363.819, 1 hydrogen donor, 4 hydrogen acceptors, 5 rotatable bonds, and a LogP value of 3.36 .Mechanism of Action

While the specific mechanism of action for “4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide” is not mentioned in the search results, benzenesulfonamide derivatives are often studied for their inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . Selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Future Directions

Future research on “4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide” and similar compounds could focus on further exploring their anticancer properties, particularly their ability to inhibit CA IX . Additionally, more studies could be conducted to understand their metabolic stability and potential to induce apoptosis in cancer cells .

properties

IUPAC Name |

4-chloro-N-(3-ethoxyquinoxalin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-2-23-16-15(18-13-5-3-4-6-14(13)19-16)20-24(21,22)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQKWSMSWVHAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)

![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)

![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)